molecular formula C9H14N2O3 B14218744 5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide CAS No. 826991-09-7

5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide

Cat. No.: B14218744
CAS No.: 826991-09-7
M. Wt: 198.22 g/mol
InChI Key: XXKQWAFHGUZSEY-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a hydroxyethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide typically involves the reaction of N,N-dimethylfuran-2-carboxamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethylamino group may interact with enzymes or receptors, leading to changes in cellular pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Hydroxyethyl)amino]-o-cresol
  • 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde
  • 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde

Uniqueness

5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide is unique due to its specific structure, which includes a furan ring and a hydroxyethylamino group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

826991-09-7

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-(2-hydroxyethylamino)-N,N-dimethylfuran-2-carboxamide

InChI

InChI=1S/C9H14N2O3/c1-11(2)9(13)7-3-4-8(14-7)10-5-6-12/h3-4,10,12H,5-6H2,1-2H3

InChI Key

XXKQWAFHGUZSEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)NCCO

Origin of Product

United States

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